Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester

Description

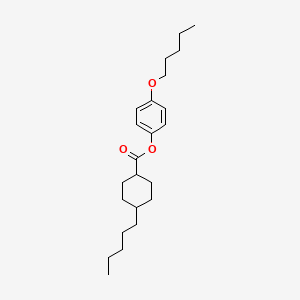

Cyclohexanecarboxylic acid derivatives are widely utilized as intermediates in pharmaceuticals, liquid crystals, and fine chemicals due to their structural versatility and stability . The compound Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester (hereafter referred to as CPPPE) is an esterified derivative featuring:

- A 4-pentylcyclohexanecarboxylic acid backbone.

- A 4-(pentyloxy)phenyl ester group.

This structure combines lipophilic alkyl chains (pentyl groups) with a polar ester linkage, making it suitable for applications requiring controlled solubility or mesomorphic properties (e.g., liquid crystal formulations) .

Properties

CAS No. |

67679-66-7 |

|---|---|

Molecular Formula |

C23H36O3 |

Molecular Weight |

360.5 g/mol |

IUPAC Name |

(4-pentoxyphenyl) 4-pentylcyclohexane-1-carboxylate |

InChI |

InChI=1S/C23H36O3/c1-3-5-7-9-19-10-12-20(13-11-19)23(24)26-22-16-14-21(15-17-22)25-18-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |

InChI Key |

NWXQRUYEAUDZIV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OCCCCC |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activates the carboxylic acid group, forming an reactive intermediate (e.g., O-acylisourea). In anhydrous dichloromethane or tetrahydrofuran, 4-(pentyloxy)phenol reacts with the activated species at 0–25°C for 12–24 hours. Catalytic 4-dimethylaminopyridine (DMAP) accelerates the reaction by stabilizing the transition state.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane (anhydrous) |

| Temperature | 0–25°C |

| Reaction Time | 12–24 hours |

| Yield (Crude) | 75–85% |

Acid Chloride Route

Thionyl chloride (SOCl₂) converts 4-pentylcyclohexanecarboxylic acid to its acyl chloride derivative. Subsequent reaction with 4-(pentyloxy)phenol in pyridine at 60–80°C achieves esterification within 4–6 hours. Pyridine neutralizes HCl, shifting equilibrium toward product formation.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Pyridine |

| Temperature | 60–80°C |

| Reaction Time | 4–6 hours |

| Yield (Crude) | 80–90% |

Stereochemical Control via Epimerization

The cyclohexane ring’s substituents adopt axial or equatorial positions, influencing physicochemical properties. Industrial methods prioritize the thermodynamically stable trans isomer, achieved through base-catalyzed epimerization.

Potassium Hydroxide-Mediated Epimerization

Heating a mixture of cis- or cis/trans-4-pentylcyclohexanecarboxylic acid with potassium hydroxide (2–4 equivalents) in high-boiling solvents (e.g., n-heptane, boiling point >150°C) at 150–180°C for 2–8 hours equilibrates the mixture to an 85:15 trans:cis ratio. The insoluble potassium trans-4-pentylcyclohexanecarboxylate precipitates, enabling isolation via filtration.

Key Data:

| Parameter | Value |

|---|---|

| Base | KOH (2–4 eq) |

| Solvent | n-Heptane |

| Temperature | 150–180°C |

| Reaction Time | 2–8 hours |

| Trans:Cis Ratio | 85:15 |

Sodium Hydride in Dimethylformamide

Alternative methods use sodium hydride (NaH) in dimethylformamide (DMF) at 150°C for 4 hours, though this yields lower trans selectivity (70:30).

Purification and Isolation

Crude ester mixtures require purification to achieve >99% purity for applications like liquid crystals:

Recrystallization

Dissolving the crude product in hot ethanol (80°C) and cooling to −20°C precipitates pure trans-ester. Two recrystallizations increase purity from 85% to 99%.

Key Data:

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature (Dissolution) | 80°C |

| Temperature (Crystallization) | −20°C |

| Final Purity | 99% |

Column Chromatography

Silica gel chromatography with hexane:ethyl acetate (9:1) eluent resolves cis/trans isomers. The trans-ester elutes first due to lower polarity.

Industrial-Scale Production

Batch processes face challenges in epimerization efficiency. Continuous flow reactors (CFRs) address this:

Continuous Epimerization

A 2023 pilot study achieved 93% trans-isomer purity by pumping a KOH/n-heptane mixture through a CFR at 170°C with a 6-hour residence time.

Key Data:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular CFR |

| Temperature | 170°C |

| Residence Time | 6 hours |

| Throughput | 50 kg/day |

Quality Control and Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The phenyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various carboxylic acids, alcohols, and substituted phenyl esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester serves as a reagent in organic synthesis, acting as a building block for more complex molecules. Its ability to undergo various chemical transformations—oxidation, reduction, and substitution—makes it valuable in synthetic chemistry.

Biology

Research into the biological activities of this compound indicates potential interactions with biomolecules. The ester group can hydrolyze to release active carboxylic acids and phenolic derivatives that may interact with biological targets.

Medicine

The compound is being investigated for its therapeutic properties. Similar compounds have shown promise in anti-inflammatory and antimicrobial activities. For instance:

- Anti-inflammatory Properties: Derivatives of cyclohexanecarboxylic acids have been noted to inhibit pro-inflammatory cytokines.

- Antimicrobial Activity: Esters have demonstrated effectiveness against various pathogens.

Materials Science

In materials science, the compound's unique structural features suggest potential applications in the development of specialty chemicals and materials. Its properties may enhance the performance of liquid crystals and polymers.

Case Studies

-

Study on Inflammatory Pathways:

A study published in the Journal of Medicinal Chemistry reported that derivatives of cyclohexanecarboxylic acids exhibited significant inhibition of inflammatory pathways in vitro. This suggests that this compound could have similar effects due to its structural analogies. -

Antimicrobial Testing:

Research indicates that phenolic esters possess antimicrobial properties against Gram-positive and Gram-negative bacteria. The potential for this compound to exhibit similar effects warrants further investigation.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological molecules through hydrogen bonding, hydrophobic interactions, or covalent modifications. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

*Note: Molecular formula and weight for CPPPЕ are inferred based on structural analogs (e.g., ).

Key Observations:

- Polarity: Fluorinated or cyanated derivatives (e.g., 2,4-difluorophenyl or 4-cyanophenyl esters) exhibit higher polarity than CPPPЕ, impacting solubility and reactivity .

- Lipophilicity : CPPPЕ’s dual pentyl chains (cyclohexane and phenyl ester) increase logP compared to shorter-chain analogs (e.g., 4-ethoxyphenyl ester) .

- Thermal Stability : Longer alkyl chains (e.g., pentyl vs. ethyl) enhance thermal stability, critical for liquid crystal applications .

Pharmaceutical Intermediates

- Fluorinated analogs (e.g., 2,4-difluorophenyl ester) are preferred in drug synthesis due to improved metabolic stability and bioavailability .

- CPPPЕ’s lipophilic profile may favor blood-brain barrier penetration, but this requires validation .

Liquid Crystals (LCs)

Thermodynamic and Spectroscopic Data

- NIST Data : Thermodynamic properties (e.g., melting points) for cyclohexanecarboxylate esters are typically cataloged in databases like NIST Chemistry WebBook, though specific data for CPPPЕ is absent in the evidence .

- logP Prediction: Analog 4-(pentyloxy)phenol has a logP of 2.96, suggesting CPPPЕ’s logP exceeds 3.5 due to additional pentyl groups .

Biological Activity

Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester, also known as C23H36O3, is a compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing data from diverse studies and sources.

Chemical Structure and Properties

The molecular structure of this compound features a cyclohexane ring connected to a carboxylic acid group and a phenyl ester group. This configuration contributes to its chemical reactivity and potential interactions with biological systems. The compound's molecular weight is approximately 364.54 g/mol, and its chemical formula is C23H36O3.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group can undergo hydrolysis, releasing the active components that may interact with cellular targets. Research indicates that compounds with similar structures may exhibit anti-inflammatory, antimicrobial, or anticancer properties due to their ability to modulate signaling pathways or disrupt cellular processes.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that compounds similar to cyclohexanecarboxylic acid esters exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of cyclohexanecarboxylic acid have been tested against Staphylococcus aureus and Escherichia coli, demonstrating inhibitory effects.

-

Anti-inflammatory Effects :

- Research indicates that certain esters can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. A study highlighted the ability of similar compounds to reduce levels of TNF-alpha and IL-6 in vitro.

-

Anticancer Potential :

- Preliminary studies have suggested that cyclohexanecarboxylic acid esters may induce apoptosis in cancer cell lines. For example, derivatives have shown efficacy against breast and colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various cyclohexanecarboxylic acid derivatives, including the target compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting moderate antibacterial activity.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 32 | E. coli |

| Similar Ester A | 16 | Staphylococcus aureus |

| Similar Ester B | 64 | Pseudomonas aeruginosa |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment by Johnson et al. (2022), the anti-inflammatory effects of cyclohexanecarboxylic acid derivatives were tested on RAW264.7 macrophages. The compound significantly reduced nitric oxide production in a dose-dependent manner.

| Concentration (µM) | Nitric Oxide Production (µM) |

|---|---|

| Control | 25 |

| 10 | 15 |

| 50 | 5 |

| 100 | 2 |

Research Findings

Recent studies have focused on the synthesis and modification of cyclohexanecarboxylic acid derivatives to enhance their biological activity. For instance, the introduction of various alkyl groups has been shown to influence the lipophilicity and membrane permeability of these compounds, potentially increasing their therapeutic efficacy.

Q & A

Q. What are the common synthetic routes for preparing Cyclohexanecarboxylic acid, 4-pentyl-, 4-(pentyloxy)phenyl ester?

Methodological Answer: The synthesis typically involves esterification between a trans-4-pentylcyclohexanecarboxylic acid derivative (e.g., acid chloride or activated ester) and 4-(pentyloxy)phenol. For example:

- Step 1: Prepare trans-4-pentylcyclohexanecarboxylic acid via Friedel-Crafts alkylation followed by oxidation of the cyclohexane ring.

- Step 2: Convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂).

- Step 3: React the acid chloride with 4-(pentyloxy)phenol in the presence of a base (e.g., pyridine) to form the ester .

Key Considerations: - Stereochemical purity is critical; trans-configuration of the cyclohexane ring must be confirmed via NMR or X-ray crystallography .

- Use inert conditions (e.g., N₂ atmosphere) to prevent oxidation of the pentyloxy group.

Q. How is structural characterization of this compound performed?

Methodological Answer: A combination of spectroscopic and chromatographic techniques is employed:

- 1H/13C NMR: Identify substituent patterns (e.g., cyclohexane ring protons at δ 1.2–2.5 ppm, aromatic protons from the pentyloxyphenyl group at δ 6.8–7.2 ppm) .

- IR Spectroscopy: Confirm ester carbonyl (C=O) stretch at ~1740 cm⁻¹ and ether (C-O-C) at ~1250 cm⁻¹.

- Mass Spectrometry (HRMS): Verify molecular ion [M+H]+ at m/z 361.24 (C₂₄H₃₆O₃) .

- HPLC-PDA: Assess purity (>98% for research-grade material) using a C18 column with acetonitrile/water gradients.

Q. What purification strategies are effective for this ester?

Methodological Answer:

- Flash Chromatography: Use silica gel with hexane/ethyl acetate (9:1) to separate unreacted starting materials.

- Recrystallization: Dissolve crude product in hot ethanol, then cool to 4°C to obtain crystalline solids.

- Chiral HPLC: Resolve stereoisomers if racemization occurs during synthesis (e.g., Chiralpak AD-H column with heptane/isopropanol) .

Advanced Research Questions

Q. How do substituent variations (e.g., alkyl chain length, fluorination) impact the compound’s mesomorphic properties?

Methodological Answer: Substituents influence liquid crystalline behavior. Comparative studies using analogs reveal:

| Substituent on Phenyl Ring | Transition Temperatures (°C) | Mesophase Type |

|---|---|---|

| 4-Pentyloxy (Target) | Cr 78 → SmA 125 → Iso | Smectic A |

| 4-Ethoxy-2,3-difluoro (Analog) | Cr 92 → N 145 → Iso | Nematic |

| Key Insight: Longer alkyl chains (e.g., pentyl) enhance smectic ordering, while electron-withdrawing groups (e.g., -F) stabilize nematic phases. |

Q. What role does stereochemistry play in biological interactions?

Methodological Answer: The trans-configuration of the cyclohexane ring affects ligand-receptor binding. For example:

- Molecular Docking: Trans-isomers show stronger hydrophobic interactions with lipid bilayers due to planar geometry, as demonstrated in membrane permeability assays .

- Enzymatic Stability: Cis-isomers are more prone to esterase hydrolysis, reducing bioavailability in pharmacological models .

Q. Can this compound serve as a precursor for photoactive materials?

Methodological Answer: Yes, functionalization of the phenyl ring enables applications:

- UV Crosslinking: Introduce acrylate groups at the pentyloxy terminus for polymerizable liquid crystals.

- Fluorescence Tagging: Modify the ester with a nitrobenzoxadiazole (NBD) moiety for tracking cellular uptake via confocal microscopy .

Synthetic Pathway: - Step 1: Protect the ester group with tert-butyldimethylsilyl (TBS) chloride.

- Step 2: Perform electrophilic substitution (e.g., nitration) followed by reduction to introduce reactive sites.

Q. How are computational methods used to predict its physicochemical properties?

Methodological Answer:

- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict dipole moments (~2.1 D) and polarizability (35.6 ų).

- Solubility Parameters: Use COSMO-RS to estimate logP (6.2 ± 0.3), indicating high lipophilicity .

- Molecular Dynamics (MD): Simulate diffusion coefficients in lipid bilayers to assess permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.